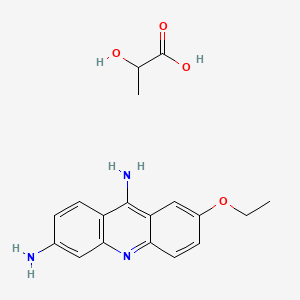

Ethacridine lactate

Übersicht

Beschreibung

Cyclophosphamide is a synthetic antineoplastic drug that belongs to the class of alkylating agents. It is widely used in chemotherapy and immunosuppressive therapy. The compound is known for its efficacy in treating various types of cancers, including lymphomas, leukemias, and solid tumors, as well as autoimmune diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclophosphamide is synthesized by reacting bis(2-chloroethyl)amine with phosphorus oxychloride, resulting in N,N-bis(2-chloroethyl)dichlorophosphoramide. This intermediate is then reacted with 3-aminopropanol to form cyclophosphamide .

Industrial Production Methods: The industrial production of cyclophosphamide involves dissolving the compound in a suitable solvent, followed by aseptic filtration and removal of the solvent under aseptic conditions. The resulting cyclophosphamide powder is then packaged in pharmaceutical containers .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cyclophosphamid unterliegt verschiedenen Arten chemischer Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Cyclophosphamid wird in der Leber durch Cytochrom-P450-Enzyme zu 4-Hydroxycyclophosphamid oxidiert.

Reduktion: Die Reduktion von Cyclophosphamid ist weniger verbreitet, kann aber unter bestimmten Bedingungen auftreten.

Substitution: Cyclophosphamid kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Nukleophilen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus dem Metabolismus von Cyclophosphamid gebildet werden, umfassen 4-Hydroxycyclophosphamid, Aldophosphamid, Phosphoramidmustard und Acrolein .

Wissenschaftliche Forschungsanwendungen

Medical Applications

Ethacridine lactate is primarily used in human medicine for its antiseptic properties. Below are key applications:

- Wound Care : this compound is effective in treating purulent skin infections, infected mucous membranes, and chronic wounds. It is often used in a 0.1% aqueous solution for topical application. The compound acts by inhibiting microbial protein synthesis and binding to bacterial DNA, which prevents the synthesis of DNA and RNA in the cells .

- Obstetrics : A notable application of this compound is in the medical termination of pregnancy. In a study involving 56 women undergoing second-trimester abortion, this compound was injected into the intrauterine space, resulting in a successful abortion rate of 92.8%. This method showed fewer complications compared to other techniques, highlighting its safety and efficacy .

- Antimicrobial Activity : this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated its effectiveness against pathogens such as Streptococcus pneumoniae and Escherichia coli, with minimum inhibitory concentrations ranging from 6.2 µg/mL to 9.7 µg/mL depending on the bacterial strain .

Veterinary Applications

In veterinary medicine, this compound is utilized similarly to its human applications:

- Treatment of Infections : It is used to manage infections in animals, particularly for skin lesions and infected wounds. The compound's bactericidal properties make it suitable for treating various bacterial infections in livestock .

- Heliciculture : Research has indicated that bathing edible snails (Cornu aspersum) in a 0.1% solution of this compound can increase their resistance to infections, although excessive exposure may lead to adverse effects such as increased mortality rates .

Agricultural Applications

This compound has been explored for its potential agricultural applications:

- Pest Control : Due to its antibacterial properties, this compound can be used in managing bacterial diseases affecting crops and livestock. Its application as a treatment can help reduce crop losses due to bacterial infections .

Case Study 1: Wound Management

A clinical evaluation involved eight patients with severe extravasation injuries treated with this compound dressing combined with localized closure techniques. The study reported significant improvement in wound healing rates and reduced symptoms of tissue necrosis when using this combination therapy .

Case Study 2: Thyroid Cancer Treatment

In vitro studies demonstrated that this compound inhibited cell growth in thyroid cancer cells in a dose-dependent manner. The compound showed potential as an adjunct treatment for thyroid cancer by reducing cell viability and clonogenic ability .

Summary of Findings

The following table summarizes the key findings regarding the applications of this compound:

| Application Area | Key Findings |

|---|---|

| Medical | Effective for wound care; high success rate in abortion procedures; potent antibacterial agent |

| Veterinary | Treats skin infections; beneficial for edible snail health |

| Agricultural | Potential use in pest control; reduces bacterial diseases in crops |

| Case Studies | Significant improvements in wound healing; inhibits thyroid cancer cell growth |

Wirkmechanismus

Cyclophosphamide is a prodrug that requires metabolic activation in the liver. It is converted to 4-hydroxycyclophosphamide, which is in equilibrium with aldophosphamide. Aldophosphamide is further metabolized to phosphoramide mustard and acrolein. Phosphoramide mustard is the active metabolite that exerts cytotoxic effects by forming DNA cross-links, thereby inhibiting DNA replication and transcription . This leads to apoptosis and cell death in rapidly dividing cells .

Vergleich Mit ähnlichen Verbindungen

Cyclophosphamid wird häufig mit anderen Alkylantien wie Ifosfamid und Melphalan verglichen.

Ähnliche Verbindungen:

Einzigartigkeit: Cyclophosphamid ist einzigartig aufgrund seiner Doppelfunktion als Chemotherapeutikum und Immunsuppressivum. Seine Fähigkeit, in der Leber aktiviert zu werden und mehrere aktive Metaboliten zu bilden, macht es hochwirksam bei der Behandlung einer Vielzahl von Krankheiten .

Biologische Aktivität

Ethacridine lactate is a compound with diverse biological activities, primarily recognized for its applications in medicine, particularly in treating infections and managing certain medical conditions. This article delves into its biological activity, including its mechanisms of action, therapeutic uses, and relevant case studies.

This compound exhibits multiple mechanisms of action, which contribute to its efficacy in various therapeutic applications:

- Antibacterial Activity : this compound is known for its antibacterial properties, particularly against Gram-positive bacteria such as streptococci and staphylococci. It disrupts bacterial cell membranes and inhibits DNA synthesis, leading to cell death .

- Induction of Apoptosis : Recent studies have shown that ethacridine can induce apoptosis in cancer cells. In thyroid cancer cell lines, it inhibited colony formation and promoted differentiation by up-regulating thyroid transcription factors such as TTF-1 and PAX8 . This dual mechanism—inducing cell death while promoting differentiation—highlights its potential as an anticancer agent.

- Wound Healing : this compound has been used in wound management due to its antiseptic properties. It has shown effectiveness in treating severe extravasation injuries when combined with localized closure and phototherapy, leading to satisfactory healing outcomes without significant adverse effects .

Therapeutic Uses

This compound has several clinical applications:

- Obstetrics : It is utilized for second-trimester termination of pregnancy (TOP). A study reported a 93% success rate with intraamniotic instillation of this compound, demonstrating its effectiveness and safety compared to other methods .

- Wound Management : The compound is effective in treating skin lesions and ulcers. In a clinical case series involving patients with severe extravasation injuries, all patients achieved healing after treatment with this compound dressing combined with other methods .

- Cancer Treatment : Ethacridine has shown promise in oncology by inducing apoptosis in certain cancer cell lines, particularly thyroid cancers. This highlights the potential for further research into its use as a targeted cancer therapy .

Case Study 1: Treatment of Extravasation Injuries

A study evaluated eight patients with severe extravasation injuries treated with this compound dressing combined with localized closure and phototherapy. All patients achieved healing within 3-5 days without adverse reactions, suggesting that this combination therapy effectively promotes wound healing .

Case Study 2: Second Trimester Termination of Pregnancy

In a retrospective analysis of 54 cases using intraamniotic this compound for TOP, the procedure was successful in 93% of cases. The mean induction-delivery interval was longer than that observed with prostaglandin E1 but had fewer side effects related to repeated prostaglandin use .

Research Findings

Recent research has provided insights into the biological activity of this compound:

- Antibacterial Efficacy : A study demonstrated that this compound possesses significant antibacterial activity against various strains of bacteria, affirming its role as an effective antiseptic agent .

- Impact on Wound Healing : Comparative studies indicated that this compound promotes wound healing more effectively than hypochlorous acid, showcasing its potential as a superior treatment option for wounds .

Data Summary

Eigenschaften

IUPAC Name |

7-ethoxyacridine-3,9-diamine;2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O.C3H6O3/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13;1-2(4)3(5)6/h3-8H,2,16H2,1H3,(H2,17,18);2,4H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLLULUTZPKQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)N.CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

442-16-0 (Parent) | |

| Record name | Ethacridine lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001837576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10872472 | |

| Record name | Ethacridine lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1837-57-6, 6402-23-9 | |

| Record name | Ethacridine lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1837-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethacridine lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001837576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHACRIDINE LACTATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acrinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-hydroxy-, compd. with 7-ethoxy-3,9-acridinediamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethacridine lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethacridine lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethacridine lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHACRIDINE LACTATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T7T2I9823 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Ethacridine Lactate primarily acts as an antiseptic. While its precise mechanism for inducing abortion is not fully understood, research suggests it might stimulate prostaglandin production in the decidua. [] Prostaglandins play a crucial role in uterine contractions and cervical ripening, leading to the expulsion of the fetus and placenta. []

ANone: While this compound is known to possess antiseptic properties, the research provided doesn't explicitly confirm direct interaction with DNA as its primary mechanism of action. Further studies are needed to explore this aspect.

ANone: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound.

ANone: Yes, studies have utilized ultraviolet spectrophotometry for the determination of this compound. [, , , , , ] The maximum absorption wavelength (λmax) of this compound has been reported at 362 nm and 271 nm in different studies. [, ]

ANone: Yes, research suggests that β-cyclodextrin can enhance the stability of this compound solutions. [] Further studies on the stability of the compound under various conditions (temperature, light exposure) are necessary to determine its shelf-life and optimal storage conditions.

ANone: The provided research primarily focuses on the use of this compound as an antiseptic and abortifacient. There is no mention of catalytic properties or applications in the provided research papers.

ANone: The provided research papers do not mention any computational chemistry studies, such as simulations, calculations, or QSAR models, conducted on this compound.

ANone: The provided research primarily focuses on the clinical application of this compound itself. There is no information available regarding the structure-activity relationship of this compound or its derivatives within the provided research papers.

ANone: The provided research mentions the use of this compound in various formulations, including solutions (0.1% concentration), ointments, and suppositories. [, , , ] The choice of formulation likely depends on the intended application and route of administration.

ANone: The use of this compound, particularly for inducing abortions, is subject to regulations that vary across countries and regions. It's crucial to consult and adhere to local laws and guidelines regarding its use.

ANone: Studies in dogs indicate that the oral absorption of this compound is very low, with less than 0.1% of the administered dose being absorbed. [] This low absorption might explain its localized effects and minimal systemic side effects when administered orally.

ANone: Following intravenous administration in dogs, approximately 84% of the administered dose was eliminated within 72 hours, primarily through fecal excretion. [] This suggests that biliary excretion might play a significant role in the elimination of this compound.

ANone: Numerous studies investigated the efficacy of this compound for second-trimester abortions. Success rates vary, with some studies reporting a 92.8% success rate, while others observed slightly lower rates. [] Factors influencing success rates include gestational age, previous cesarean sections, and the use of adjunctive medications like Misoprostol or oxytocin. [, , , , ]

ANone: Yes, researchers have used dog models to investigate the safety and absorption characteristics of this compound. [, ] In these studies, the compound was administered orally and intravenously to assess its impact on various physiological parameters. [, ]

ANone: While this compound is known for its antiseptic properties, the provided research doesn't provide specific details regarding the development of bacterial resistance against this compound.

ANone: Although considered relatively safe, this compound use has been associated with side effects like vomiting, shivering, fever, and cervical injuries. [] The incidence and severity of these side effects can vary depending on the route of administration and the individual's sensitivity.

ANone: One study explored incorporating this compound into porous poly(lactic acid) fibres for potential use in active dressings. [] This approach aims to control the release of the compound and enhance its local efficacy.

ANone: The provided research doesn't mention the use of specific biomarkers for monitoring the efficacy of this compound treatment.

ANone: Researchers commonly employ ultraviolet spectrophotometry and high-performance liquid chromatography (HPLC) methods to determine the concentration of this compound in various samples, including pharmaceuticals and biological fluids. [, , , , , , ]

ANone: The provided research papers do not discuss the environmental impact or degradation of this compound. Further research is needed to assess its potential ecological effects.

ANone: While the provided research doesn't specify the solubility of this compound in various solvents, it mentions using solvents like ethyl alcohol and water for preparing solutions for analysis. [, ] Further investigation is necessary to determine its solubility profile.

ANone: Yes, researchers have validated analytical methods, including HPLC, for determining this compound concentration. [] Validation parameters typically include linearity, accuracy, precision, and recovery, ensuring the reliability and accuracy of the analytical data. []

ANone: The research highlights the importance of quality control in the preparation of this compound formulations. [] Manufacturers must adhere to strict manufacturing practices and quality control standards to ensure the sterility, stability, and efficacy of the final product. []

ANone: The provided research primarily focuses on the use and efficacy of this compound, without delving into its potential to induce immune responses. More research is necessary to explore this aspect.

ANone: The provided research papers do not mention any specific interactions between this compound and drug transporters. Further research is necessary to explore this aspect.

ANone: The provided research doesn't contain information regarding this compound's potential to induce or inhibit drug-metabolizing enzymes.

ANone: Several alternatives to this compound exist for inducing abortions, including:

- Misoprostol: A prostaglandin E1 analogue, often used vaginally. [, , , ] Research suggests it might induce abortions faster than this compound. [, , , ]

- Hypertonic Saline: Intra-amniotic injection of hypertonic saline is another method, although it can cause electrolyte imbalances. []

ANone: The provided research papers do not provide specific guidelines for the disposal of this compound. It is crucial to follow local regulations and guidelines for the safe and responsible disposal of pharmaceutical waste.

ANone: Researchers can access various resources, including:

ANone: While the research provided mainly focuses on its use as an antiseptic and abortifacient, exploring potential applications in other fields could be beneficial. For instance, its incorporation into active dressings highlights its potential in wound healing and infection control. [] Further research is needed to explore and confirm its efficacy and safety in such applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.